N,N-DMT-d4 (fumarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyltryptamine-d4 (fumarate) is a deuterated form of N,N-Dimethyltryptamine, a well-known tryptamine derivative. This compound is primarily used as an analytical reference standard for the quantification of N,N-Dimethyltryptamine in various research applications . The deuterated form, N,N-Dimethyltryptamine-d4, is particularly useful in mass spectrometry due to its distinct isotopic signature .
Preparation Methods
The synthesis of N,N-Dimethyltryptamine-d4 (fumarate) involves the incorporation of deuterium atoms into the N,N-Dimethyltryptamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated methyl iodide and indole derivatives under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterated compound .
Chemical Reactions Analysis
N,N-Dimethyltryptamine-d4 (fumarate) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions are typically indole derivatives and substituted tryptamines .
Scientific Research Applications
N,N-Dimethyltryptamine-d4 (fumarate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyltryptamine-d4 (fumarate) is similar to that of N,N-Dimethyltryptamine. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission and psychoactive effects . The molecular targets and pathways involved include the activation of serotonin receptors, modulation of neurotransmitter release, and changes in neural plasticity .
Comparison with Similar Compounds
N,N-Dimethyltryptamine-d4 (fumarate) can be compared with other similar compounds such as:
N,N-Dimethyltryptamine (DMT): The non-deuterated form, widely studied for its psychoactive properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A related tryptamine with distinct pharmacological effects.
4-Acetoxy-N,N-Dimethyltryptamine (4-AcO-DMT): Another tryptamine derivative with unique properties.
The uniqueness of N,N-Dimethyltryptamine-d4 (fumarate) lies in its deuterated nature, which makes it particularly useful in analytical applications due to its distinct isotopic signature .
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2; |
InChI Key |
OHMVTPSXVQQKPA-IORFDXRYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.